molecular formula C18H34O2 B013449 Hexalure CAS No. 23192-42-9

Hexalure

Cat. No.: B013449
CAS No.: 23192-42-9
M. Wt: 282.5 g/mol
InChI Key: QVXFGVVYTKZLJN-KHPPLWFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexalure can be synthesized through the esterification of cis-7-Hexadecen-1-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of cis-7-Hexadecen-1-ol and acetic acid into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to promote esterification. After the reaction is complete, the product is purified through distillation to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Hexalure primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Acetic acid and sulfuric acid as a catalyst.

    Hydrolysis: Water and a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Esterification: this compound (cis-7-Hexadecen-1-ol acetate).

    Hydrolysis: cis-7-Hexadecen-1-ol and acetic acid.

    Oxidation: cis-7-Hexadecen-1-ol acetate can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

Scientific Research Applications

Hexalure has been extensively studied for its applications in entomology, particularly as an insect sex attractant. It is used in pheromone traps to monitor and control populations of pink bollworm moths in agricultural settings

Mechanism of Action

Hexalure functions by mimicking the natural sex pheromones of female pink bollworm moths. When released into the environment, it attracts male moths, which are then captured in pheromone traps. This disrupts the mating cycle of the moths, thereby reducing their population over time .

Comparison with Similar Compounds

Hexalure is similar to other insect sex attractants such as looplure (cis-7-dodecenyl acetate) and tetradecyl acetate. this compound is specifically effective for pink bollworm moths, whereas looplure is used for Trichoplusia ni (cabbage looper) . The unique efficacy of this compound in attracting pink bollworm moths makes it a valuable tool in pest management.

List of Similar Compounds

  • Looplure (cis-7-dodecenyl acetate)
  • Tetradecyl acetate
  • cis-7-Hexadecen-1-ol

Properties

IUPAC Name

[(Z)-hexadec-7-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h10-11H,3-9,12-17H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFGVVYTKZLJN-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032292
Record name Hexalure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23192-42-9
Record name Hexalure
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23192-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexalure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023192429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexalure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hexadec-7-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXALURE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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